Cas no 2138584-94-6 (1-(3-methoxy-1,2-thiazol-5-yl)ethyl(prop-2-en-1-yl)amine)

1-(3-methoxy-1,2-thiazol-5-yl)ethyl(prop-2-en-1-yl)amine 化学的及び物理的性質
名前と識別子
-
- 1-(3-methoxy-1,2-thiazol-5-yl)ethyl(prop-2-en-1-yl)amine
- 2138584-94-6
- [1-(3-methoxy-1,2-thiazol-5-yl)ethyl](prop-2-en-1-yl)amine
- EN300-1179537
-
- インチ: 1S/C9H14N2OS/c1-4-5-10-7(2)8-6-9(12-3)11-13-8/h4,6-7,10H,1,5H2,2-3H3
- InChIKey: VJZWCNCPJFYDOB-UHFFFAOYSA-N
- SMILES: S1C(=CC(=N1)OC)C(C)NCC=C
計算された属性
- 精确分子量: 198.08268425g/mol
- 同位素质量: 198.08268425g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 5
- 複雑さ: 166
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.4Ų
- XLogP3: 1.7
1-(3-methoxy-1,2-thiazol-5-yl)ethyl(prop-2-en-1-yl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1179537-500mg |
[1-(3-methoxy-1,2-thiazol-5-yl)ethyl](prop-2-en-1-yl)amine |
2138584-94-6 | 500mg |
$877.0 | 2023-10-03 | ||
Enamine | EN300-1179537-10000mg |
[1-(3-methoxy-1,2-thiazol-5-yl)ethyl](prop-2-en-1-yl)amine |
2138584-94-6 | 10000mg |
$3929.0 | 2023-10-03 | ||
Enamine | EN300-1179537-250mg |
[1-(3-methoxy-1,2-thiazol-5-yl)ethyl](prop-2-en-1-yl)amine |
2138584-94-6 | 250mg |
$840.0 | 2023-10-03 | ||
Enamine | EN300-1179537-1000mg |
[1-(3-methoxy-1,2-thiazol-5-yl)ethyl](prop-2-en-1-yl)amine |
2138584-94-6 | 1000mg |
$914.0 | 2023-10-03 | ||
Enamine | EN300-1179537-5000mg |
[1-(3-methoxy-1,2-thiazol-5-yl)ethyl](prop-2-en-1-yl)amine |
2138584-94-6 | 5000mg |
$2650.0 | 2023-10-03 | ||
Enamine | EN300-1179537-2500mg |
[1-(3-methoxy-1,2-thiazol-5-yl)ethyl](prop-2-en-1-yl)amine |
2138584-94-6 | 2500mg |
$1791.0 | 2023-10-03 | ||
Enamine | EN300-1179537-1.0g |
[1-(3-methoxy-1,2-thiazol-5-yl)ethyl](prop-2-en-1-yl)amine |
2138584-94-6 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1179537-50mg |
[1-(3-methoxy-1,2-thiazol-5-yl)ethyl](prop-2-en-1-yl)amine |
2138584-94-6 | 50mg |
$768.0 | 2023-10-03 | ||
Enamine | EN300-1179537-100mg |
[1-(3-methoxy-1,2-thiazol-5-yl)ethyl](prop-2-en-1-yl)amine |
2138584-94-6 | 100mg |
$804.0 | 2023-10-03 |
1-(3-methoxy-1,2-thiazol-5-yl)ethyl(prop-2-en-1-yl)amine 関連文献
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
1-(3-methoxy-1,2-thiazol-5-yl)ethyl(prop-2-en-1-yl)amineに関する追加情報
Professional Introduction to Compound with CAS No. 2138584-94-6 and Product Name: 1-(3-methoxy-1,2-thiazol-5-yl)ethyl(prop-2-en-1-yl)amine
Compound with the CAS number 2138584-94-6 and the product name 1-(3-methoxy-1,2-thiazol-5-yl)ethyl(prop-2-en-1-yl)amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates a thiazole core, which is a well-known pharmacophore in medicinal chemistry, renowned for its role in modulating various biological pathways. The presence of a 3-methoxy substituent on the thiazole ring and an ethyl(prop-2-en-1-yl)amine side chain further enhances its chemical complexity and functional diversity.
The thiazole scaffold is particularly noteworthy for its extensive pharmacological profile. Thiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The 3-methoxy group introduces additional electronic and steric effects, influencing the compound's reactivity and interaction with biological targets. This modification has been strategically employed to optimize binding affinity and selectivity in drug design. The ethyl(prop-2-en-1-yl)amine moiety adds another layer of functionalization, contributing to the compound's solubility and bioavailability, which are critical factors in drug development.
In recent years, there has been a growing interest in developing novel therapeutic agents based on thiazole derivatives due to their favorable pharmacokinetic properties and low toxicity profiles. The compound with CAS no. 2138584-94-6, specifically named 1-(3-methoxy-1,2-thiazol-5-yl)ethyl(prop-2-en-1-yl)amine, has emerged as a promising candidate in this regard. Preliminary studies have demonstrated its potential in inhibiting specific enzymes and receptors implicated in various diseases. For instance, research indicates that this compound may exhibit inhibitory activity against certain kinases and proteases that are overexpressed in cancer cells, making it a candidate for further investigation as an anticancer agent.
The structural design of 1-(3-methoxy-1,2-thiazol-5-yl)ethyl(prop-2-en-1-yl)amine aligns with current trends in drug discovery, where targeting multiple disease pathways simultaneously is often more effective than single-target approaches. The compound's ability to interact with multiple biological targets suggests its potential as a multitarget-directed drug (MTDD). This concept is particularly relevant in the treatment of complex diseases such as cancer, where dysregulation of multiple signaling pathways contributes to disease progression. By modulating these pathways concurrently, drugs like 1-(3-methoxy-1,2-thiazol-5-yl)ethyl(prop-2-en-1-yllamine) may offer a more comprehensive therapeutic approach.
Advances in computational chemistry and molecular modeling have played a pivotal role in optimizing the structure of this compound. These techniques allow researchers to predict the binding interactions of the molecule with biological targets with high precision. By leveraging these computational tools, scientists have been able to fine-tune the structural features of 1-(3-methoxy-l,2-thiazol-l 5 -yI)e thyl(prop-Z-en-l -yI)amine to enhance its pharmacological efficacy. For example, modifications aimed at improving binding affinity or reducing off-target effects have been successfully implemented using virtual screening and molecular dynamics simulations.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the thiazole ring through cyclocondensation reactions followed by functionalization at the 3-position with a methoxy group. Subsequent introduction of the ethyl(prop-Z-en-l -yI)amine side chain completes the molecular structure. Advances in synthetic methodologies have enabled more efficient and scalable production processes for complex molecules like this one.
In vitro studies have provided valuable insights into the biological activity of l-(3-methoxy-l , 2 -thia z ol -5 -y l )e th y l ( prop - 2 -en-l -y I )a m ine . These studies have revealed its potential as an inhibitor of several enzymes involved in cancer cell proliferation and survival. Notably, it has shown inhibitory activity against cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. By inhibiting these kinases, the compound may induce cell cycle arrest or apoptosis in cancer cells.
Furthermore, research has explored the anti-inflammatory properties of thiazole derivatives like l-(3-methoxy-l , 2 -thia z ol -5 -y l )e th y l ( prop - 2 -en-l -y I )a m ine . Inflammatory processes are closely linked to various chronic diseases, including cancer and cardiovascular disorders. Studies using cellular models have demonstrated that this compound can modulate inflammatory pathways by inhibiting key pro-inflammatory cytokines and enzymes such as COX-II and LOX.
The pharmacokinetic profile of l-(3-methoxy-l , 2 -thia z ol -5 -y l )e th y l ( prop - 2 -en-l -y I )a m ine is another area of interest that has been extensively investigated. Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its clinical efficacy and safety. Preliminary pharmacokinetic studies suggest that this compound exhibits good oral bioavailability and moderate metabolic stability
2138584-94-6 (1-(3-methoxy-1,2-thiazol-5-yl)ethyl(prop-2-en-1-yl)amine) Related Products
- 898617-93-1(3-(2,5-dimethylphenyl)amino-6-(4-methoxyphenyl)methyl-4,5-dihydro-1,2,4-triazin-5-one)
- 2228663-38-3(3-3-(4-fluorophenyl)-1H-pyrazol-4-ylpropanal)
- 1864739-96-7(3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine)
- 1995645-89-0(5,5,5-trifluoro-4-hydroxy-2,2-dimethylpentanal)
- 2229680-07-1(methyl 1-methyl-4-(3-oxobut-1-en-1-yl)-1H-pyrazole-3-carboxylate)
- 1443286-95-0(5-Bromo-6-(3-fluoro-phenyl)-3H-pyrimidin-4-one)
- 2149590-27-0(3,3,3-Trifluoropropoxytriethylsilane)
- 63010-74-2(4,5-dichloro-2-methyl-quinoline)
- 1184120-28-2(5-Bromo-N-cyclopentyl-2-methylbenzenesulfonamide)
- 1448123-10-1(N-2-(cyclohex-1-en-1-yl)ethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide)




